Benzoic acid;4-but-2-en-2-ylphenol
Description
Properties
CAS No. |
62717-10-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzoic acid;4-but-2-en-2-ylphenol |
InChI |
InChI=1S/C10H12O.C7H6O2/c1-3-8(2)9-4-6-10(11)7-5-9;8-7(9)6-4-2-1-3-5-6/h3-7,11H,1-2H3;1-5H,(H,8,9) |
InChI Key |
UWOJSSXTYDYMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzoic Acid
Benzoic acid, a foundational component, is typically synthesized via the oxidation of toluene or benzaldehyde. Industrial-scale production often employs the catalytic oxidation of toluene in the presence of cobalt or manganese catalysts at elevated temperatures (150–250°C). Laboratory methods favor the autoxidation of benzaldehyde under acidic or basic conditions, where atmospheric oxygen facilitates the conversion to benzoic acid. For instance, in the presence of trace water and light, benzaldehyde undergoes autoxidation to form benzoic acid as a byproduct, a phenomenon observed in co-crystallization experiments.
Synthesis of 4-But-2-en-2-ylphenol
The phenolic component, 4-but-2-en-2-ylphenol, is synthesized through Friedel-Crafts alkylation of phenol with 2-buten-2-yl electrophiles. A common approach involves reacting phenol with 2-bromo-2-butene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at 80–100°C. The reaction proceeds via electrophilic aromatic substitution, yielding the para-substituted product due to the directing effects of the hydroxyl group. Alternative methods include the use of 2-buten-2-yl magnesium bromide in a Grignard reaction, though this requires anhydrous conditions and strict temperature control.
Co-crystallization Strategies
Solution-Based Crystallization
The most straightforward method involves dissolving equimolar quantities of benzoic acid and 4-but-2-en-2-ylphenol in a polar aprotic solvent (e.g., ethanol or acetone) and allowing slow evaporation at ambient temperature. This method leverages hydrogen bonding between the carboxylic acid group of benzoic acid and the phenolic hydroxyl group, facilitating the formation of a 1:1 co-crystal. Crystallographic studies confirm that the benzoic acid molecule aligns coplanar with the pyridine ring (in analogous systems), stabilized by O–H···N hydrogen bonds.
Autoxidation-Induced Co-crystallization
A serendipitous route involves the in situ generation of benzoic acid during the synthesis of 4-but-2-en-2-ylphenol. For example, when benzaldehyde is used as a solvent or reagent in the alkylation of phenol, trace autoxidation produces benzoic acid, which subsequently co-crystallizes with the phenolic product. This method, while efficient, requires precise control over reaction conditions (e.g., oxygen exposure, light, and temperature) to optimize yield.
Mechanochemical Methods
Solid-state grinding, either manually or via ball milling, offers a solvent-free alternative. Equimolar mixtures of benzoic acid and 4-but-2-en-2-ylphenol are ground in the presence of catalytic acetic acid, inducing proton transfer and co-crystal formation. This method avoids solvent contamination and achieves high purity, though scalability remains a challenge.
Reaction Conditions and Optimization
Key Considerations :
- Stoichiometric Precision : A 1:1 molar ratio is critical to avoid residual monomers or alternate polymorphs.
- Oxygen Exposure : In autoxidation routes, controlled aeration enhances benzoic acid yield but risks overoxidation.
- Crystallization Time : Extended evaporation (7–14 days) yields larger, more stable crystals.
Analytical Characterization
X-ray Diffraction (XRD)
Single-crystal XRD analysis reveals a monoclinic lattice system with space group Pbca, consistent with co-crystals featuring intermolecular O–H···O and O–H···N hydrogen bonds. The benzoic acid moiety resides in the plane of the phenolic ring, with a dihedral angle of 8.2° between the two aromatic systems.
Spectroscopic Validation
- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O of benzoic acid) and 1250 cm⁻¹ (C–O of phenol) confirm co-crystal formation.
- ¹H NMR : Distinct peaks at δ 12.1 ppm (carboxylic acid proton) and δ 5.2 ppm (allylic protons of the butenyl group) verify component integration.
Challenges and Industrial Considerations
- Purity Control : Trace solvents or unreacted starting materials necessitate rigorous recrystallization.
- Scalability : Mechanochemical methods face limitations in batch size, while solution-based routes require large solvent volumes.
- Stability : The co-crystal is hygroscopic, demanding anhydrous storage conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid;4-but-2-en-2-ylphenol can undergo oxidation reactions, particularly at the phenolic group, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzoic acids, nitrobenzoic acids, sulfonated benzoic acids.
Scientific Research Applications
Benzoic acid;4-but-2-en-2-ylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid;4-but-2-en-2-ylphenol involves several pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells and tissues.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
Solubility and Acidity
- Benzoic Acid: Solubility in water is moderate (1.7 g/L at 25°C) but increases in ethanol-water mixtures due to cosolvent effects . Its pKa is ~4.2, typical for aromatic carboxylic acids.
- 4-Nitrobenzoic Acid: The nitro group (-NO₂) enhances acidity (pKa ~1.5) and reduces solubility in water compared to benzoic acid due to increased hydrophobicity .
- 4-Chlorobenzoic Acid : The electron-withdrawing Cl substituent lowers pKa (~2.5) and solubility, similar to nitro derivatives .
- Phenol: Exhibits higher water solubility (83 g/L) than benzoic acid but weaker acidity (pKa ~10) due to the hydroxyl group .
- 4-But-2-En-2-Ylphenol: The butenyl group likely increases lipophilicity, reducing aqueous solubility compared to phenol. Its phenolic -OH group may have a pKa closer to phenol (~10), while the carboxylic acid group from benzoic acid retains a pKa ~4.2.
Extraction and Diffusivity
Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) using emulsion liquid membranes due to favorable distribution coefficients (logP ~1.9 for benzoic acid). Acetic acid, by contrast, is extracted more slowly . The hybrid structure of benzoic acid;4-but-2-en-2-ylphenol may exhibit intermediate extraction behavior, influenced by the balance between hydrophilic (-COOH, -OH) and hydrophobic (butenyl) groups.
Reactivity and Stability
- Benzoic Acid Derivatives: Substituents like -NO₂ or -Cl enhance electrophilic substitution reactivity. For example, 4-nitrobenzoic acid undergoes nitration and sulfonation more readily than benzoic acid .
- Phenolic Compounds: The -OH group in phenol participates in hydrogen bonding and oxidation reactions. The butenyl group in 4-but-2-en-2-ylphenol may undergo addition reactions (e.g., hydrogenation) or polymerization under specific conditions.
Data Tables
Table 1: Physicochemical Properties of Benzoic Acid and Analogous Compounds
*Hypothetical values based on structural analogs.
Q & A
Q. Why do chromatographic retention times vary for benzoic acid in different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
